N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide
Overview
Description
N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group, a nitro group, and a dioxoisoindolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzhydryl Intermediate: Benzhydryl chloride is reacted with a suitable amine to form the benzhydryl amine intermediate.
Introduction of the Nitro Group: The benzhydryl amine intermediate is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Formation of the Dioxoisoindolyl Moiety: The nitrated intermediate is reacted with phthalic anhydride under appropriate conditions to form the dioxoisoindolyl moiety.
Acetylation: The final step involves the acetylation of the dioxoisoindolyl intermediate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions, where the benzhydryl moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzhydryl derivatives.
Scientific Research Applications
N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways. The benzhydryl group can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- N-benzhydryl-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-benzhydryl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- N-benzhydryl-2-[[5-(3-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Uniqueness
N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and dioxoisoindolyl moieties allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-benzhydryl-2-(5-nitro-1,3-dioxoisoindol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-20(24-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16)14-25-22(28)18-12-11-17(26(30)31)13-19(18)23(25)29/h1-13,21H,14H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQVPOBJVGHQMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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